2-(4-fluorophenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Overview
Description
The compound is a derivative of 1,2,4-triazolo[4,5-d]pyrimidine, which is a class of compounds known for their diverse biological activities . It contains a piperazine ring, which is often found in pharmacologically active compounds . The compound also contains a fluorophenyl group, which can enhance the biological activity of the compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives . A specific method for the synthesis of this compound has not been found in the available literature.Molecular Structure Analysis
The compound contains a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with purine . It also contains a piperazine ring and a fluorophenyl group .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, are known to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, and their roles can vary widely depending on the specific biological context.
Mode of Action
1,2,4-triazoles, which are part of the compound’s structure, are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, often leading to changes in cellular processes such as cell growth, signal transduction, and gene expression .
Result of Action
Compounds with similar structures have been shown to have a variety of effects, including anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound might have similar effects.
Action Environment
For example, certain compounds can exhibit different activities at different pH levels .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering the course of biochemical reactions .
Cellular Effects
In cellular systems, 2-(4-fluorophenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one could potentially influence various processes. For instance, it might affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-16-2-8-19(9-3-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-17-4-6-18(24)7-5-17/h2-9,15H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUMXYIDLTWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)F)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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